N,N-Dimethyl-2-Phenoxyethanamin

Übersicht

Beschreibung

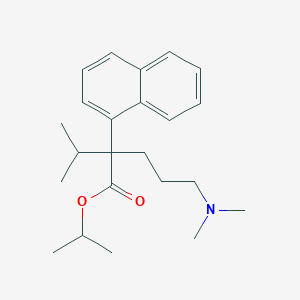

N,N-Dimethyl-2-phenoxyethanamine (DM-2PEA) is a synthetic amine compound used in the synthesis of a variety of compounds. It is a versatile intermediate used in both organic and inorganic chemistry. DM-2PEA is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It has also been used in the synthesis of fluorescent molecules, dyes, and other compounds.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“N,N-Dimethyl-2-Phenoxyethanamin” wird in verschiedenen Bereichen der Forschung eingesetzt, darunter die chemische Synthese . Es spielt eine bedeutende Rolle bei der Synthese verschiedener Materialien und Chemikalien .

Materialwissenschaft

Diese Verbindung wird auch in der Materialwissenschaftforschung verwendet . Seine einzigartigen Eigenschaften können die Nukleation und das Wachstum von Materialien modulieren .

Chromatographie

“this compound” wird in der Chromatographie verwendet, einer Labortechnik zur Trennung eines Gemisches .

Analytische Forschung

Analytische Forschung ist ein weiteres Gebiet, in dem “this compound” Anwendung findet . Es hilft bei der Analyse chemischer Bestandteile und deren Verhalten.

Elektrokatalyse

Tief eutektische Lösungsmittel (DES), die “this compound” als eine der Komponenten enthalten, werden in der Elektrokatalyse verwendet . Sie sind bekannt für ihre umweltfreundliche, sichere und kostengünstige Natur und bieten unzählige Vorteile, darunter umfassende Möglichkeiten für Materialinnovationen und die Verwendung als Reaktionsmedien in der Elektrokatalyse .

Safety and Hazards

The safety information for “N,N-Dimethyl-2-phenoxyethanamine” indicates that it has several hazard statements: H302, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

Wirkmechanismus

Target of Action

N,N-Dimethyl-2-phenoxyethanamine primarily targets the central nervous system (CNS). It acts on neurotransmitter receptors, particularly those involved in the modulation of serotonin and norepinephrine, which play crucial roles in mood regulation and cognitive functions .

Mode of Action

The compound interacts with its targets by binding to serotonin and norepinephrine transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The elevated neurotransmitter levels enhance signal transmission between neurons, which can improve mood and cognitive functions .

Biochemical Pathways

N,N-Dimethyl-2-phenoxyethanamine affects several biochemical pathways, primarily those involving serotonin and norepinephrine. By inhibiting their reuptake, the compound enhances the serotonergic and noradrenergic signaling pathways. This can lead to downstream effects such as improved mood, increased alertness, and enhanced cognitive performance .

Pharmacokinetics

The pharmacokinetics of N,N-Dimethyl-2-phenoxyethanamine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, distributed widely across the CNS, metabolized primarily in the liver, and excreted via the kidneys. Its bioavailability is influenced by factors such as metabolic rate and the presence of other substances that may affect its absorption or metabolism .

Result of Action

At the molecular level, the inhibition of serotonin and norepinephrine reuptake leads to increased neurotransmitter levels in the synaptic cleft. This results in enhanced neurotransmission and improved communication between neurons. At the cellular level, these changes can lead to improved mood, increased cognitive function, and reduced symptoms of depression and anxiety .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of N,N-Dimethyl-2-phenoxyethanamine. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its efficacy. Additionally, interactions with other medications or substances can alter its pharmacokinetics and pharmacodynamics, potentially affecting its therapeutic outcomes .

Eigenschaften

IUPAC Name |

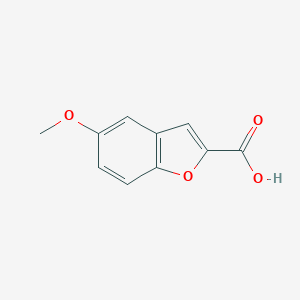

N,N-dimethyl-2-phenoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHVDRGWCIAFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158863 | |

| Record name | Ethylamine, N,N-dimethyl-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13468-02-5 | |

| Record name | N,N-Dimethyl-2-phenoxyethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13468-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, N,N-dimethyl-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013468025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, N,N-dimethyl-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(2-phenoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-DIMETHYLAMINOETHOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3X5WZ87GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What innovative approach does the research highlight for synthesizing N,N-Dimethyl-2-phenoxyethanamine?

A1: The research presents a novel, environmentally friendly method for synthesizing N,N-Dimethyl-2-phenoxyethanamine. This method utilizes microwave irradiation and a one-pot reaction strategy. [] It involves reacting β-aminoalcohol with phenol in the presence of diethyl carbonate, which facilitates the in-situ formation of a β-aminocarbonate intermediate. This intermediate then undergoes an anchimerically driven alkylation to yield N,N-Dimethyl-2-phenoxyethanamine in almost quantitative yield. [] This method stands out as it avoids the use of chlorine, aligning with Green Chemistry principles, and significantly reduces reaction time to just 7 minutes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)